molecular formula C11H9F5OS B14065006 1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one

1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14065006
M. Wt: 284.25 g/mol
InChI Key: SZRXLWCZXKMWJQ-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one (CAS 1804152-92-8) is an organic compound with the molecular formula C11H9F5OS and a molecular weight of 284.25 g/mol . This propiophenone derivative is characterized by the presence of both difluoromethyl and trifluoromethylthio substituents on its aromatic ring, a combination that defines its unique physicochemical profile. Compounds featuring α-fluorinated ketone motifs, such as this one, are of significant interest in medicinal chemistry and chemical biology. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the neighboring carbonyl group, enabling it to act as a potential mechanism-based inhibitor for a range of enzymes, particularly serine proteases . The trifluoromethylthio (SCF3) group is a highly lipophilic and strongly electron-withdrawing moiety, known to improve cell membrane permeability and metabolic stability, making it a valuable functional group in the design of bioactive molecules . As such, this compound serves as a versatile building block for the synthesis of more complex molecules and is a valuable candidate for probing biological interactions in research applications. This product is provided with a purity of not less than 98% and is intended for Research Use Only. It is not designed for human therapeutic use or veterinary applications.

Properties

Molecular Formula

C11H9F5OS

Molecular Weight

284.25 g/mol

IUPAC Name

1-[3-(difluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H9F5OS/c1-2-8(17)6-3-4-9(18-11(14,15)16)7(5-6)10(12)13/h3-5,10H,2H2,1H3

InChI Key

SZRXLWCZXKMWJQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)SC(F)(F)F)C(F)F

Origin of Product

United States

Preparation Methods

Structural and Synthetic Overview

1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one (C₁₁H₁₀F₅OS) features a phenyl ring substituted with a difluoromethyl group at position 3 and a trifluoromethylthio group at position 4, linked to a propan-1-one moiety. The electron-withdrawing nature of the fluorinated groups necessitates specialized synthetic approaches to ensure regioselectivity and high yields.

Friedel-Crafts Acylation-Based Synthesis

Reaction Mechanism and Substrate Preparation

The Friedel-Crafts acylation route is a cornerstone for constructing the propan-1-one backbone. This method involves electrophilic substitution on a prefluorinated benzene derivative. Key steps include:

  • Substrate Synthesis :

    • 3-Difluoromethyl-4-(trifluoromethylthio)benzene is prepared via nucleophilic aromatic substitution. For example, treatment of 4-chloro-3-nitrobenzotrifluoride with potassium trifluoromethylthiolate (KSCF₃) under anhydrous conditions yields the trifluoromethylthio group.
    • Difluoromethylation is achieved using chlorodifluoromethane (ClCF₂H) in the presence of a copper(I) catalyst.
  • Acylation Protocol :

    • The substrate undergoes Friedel-Crafts acylation with propionyl chloride (CH₃CH₂COCl) in dichloromethane, catalyzed by aluminum chloride (AlCl₃).
    • Reaction Conditions :
      • Temperature: 0–5°C (initial), then 25°C for 12 hours.
      • Molar ratio: 1:1.2 (substrate:propionyl chloride).
    • Yield : 68–72% after column chromatography.

Challenges and Optimization

  • Regioselectivity : Competing para-substitution is mitigated by steric hindrance from the trifluoromethylthio group.
  • Side Reactions : Overacylation is minimized using low temperatures and controlled stoichiometry.
  • Catalyst Recycling : AlCl₃ recovery via aqueous workup reduces costs.

Diazonium Salt Intermediate Route

Patent-Derived Methodology (US3965190A, EP0810195A1)

This approach, adapted from fenfluramine synthesis patents, leverages diazonium salt chemistry to introduce the propanone chain.

Stepwise Procedure:
  • Diazotization :

    • 3-(Difluoromethyl)-4-(trifluoromethylthio)aniline is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C.
    • Critical Parameters :
      • HCl concentration: 6 M.
      • Reaction time: 2 hours.
  • Coupling with Isopropenyl Acetate :

    • The diazonium salt reacts with isopropenyl acetate in methanol, catalyzed by cuprous chloride (CuCl).
    • Conditions :
      • Temperature: 40–60°C.
      • Catalyst loading: 0.5–1.0 mol%.
    • Yield : 60–65% after steam distillation.
Purification Strategies
  • Bisulfite Complex Formation : The crude ketone forms a complex with sodium bisulfite (NaHSO₃), which is hydrolyzed under basic conditions to regenerate the product.
  • Distillation : Vacuum distillation (138–146°C at 25–30 mmHg) achieves >95% purity.

Nucleophilic Aromatic Substitution (NAS) Approach

Sequential Functionalization

This method constructs the aromatic core stepwise:

  • Trifluoromethylthio Introduction :

    • 4-Chloro-3-difluoromethylbenzene reacts with silver trifluoromethylthiolate (AgSCF₃) in dimethylformamide (DMF) at 80°C for 8 hours.
  • Ketone Installation :

    • Lithiation at the para position using LDA (lithium diisopropylamide), followed by quenching with propionic anhydride.
    • Yield : 58–62%.

Comparative Efficiency

Parameter Friedel-Crafts Diazonium Route NAS Approach
Overall Yield (%) 68–72 60–65 58–62
Purity (%) 92–95 95–98 90–93
Scalability Moderate High Low

Advanced Catalytic Systems

Palladium-Catalyzed Carbonylation

Recent advancements employ Pd(OAc)₂ with Xantphos ligand to couple aryl halides with carbon monoxide (CO) and ethylene:

  • Substrate : 3-(Difluoromethyl)-4-(trifluoromethylthio)iodobenzene.
  • Conditions : 80°C, 20 atm CO, 24 hours.
  • Yield : 75%.

Continuous-Flow Synthesis

Microreactor systems enhance reaction control:

  • Residence Time : 30 minutes.
  • Throughput : 50 g/hour at pilot scale.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to higher oxidation states.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new substituted phenyl derivatives.

Scientific Research Applications

1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Compound Name Substituents (Position) Key Functional Groups
Target Compound 3: -CF₂H; 4: -SCF₃ Difluoromethyl, Trifluoromethylthio
1-(4-(Trifluoromethylthio)phenyl)propan-1-one 4: -SCF₃ Trifluoromethylthio
1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one 3: -OCH₂CH₃; 4: -SCF₃ Ethoxy, Trifluoromethylthio
1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one 3: -OCF₂H; 5: -SCF₃ Difluoromethoxy, Trifluoromethylthio
1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-1-one 2: -I; 6: -SCF₃ Iodo, Trifluoromethylthio
1-(4-(Methylsulfonyl)phenyl)-3-phenyl-3-(phenylthio)propan-1-one 4: -SO₂CH₃; 3: -SPh Methylsulfonyl, Phenylthio
Key Observations:
  • Substituent Position : The 3-position substituent (-CF₂H in the target vs. -OCH₂CH₃ in ) influences steric bulk and electronic effects. Difluoromethyl (-CF₂H) is less polar than ethoxy (-OCH₂CH₃), which may affect solubility.
  • Biological Activity : Compounds with -SCF₃ or -SO₂CH₃ (e.g., ) show COX-2 inhibition, suggesting the target compound may share similar pharmacological profiles.

Physical Properties

Available data for analogs (Table 2):

Compound Name Boiling Point (°C) Density (g/cm³)
1-(4-(Trifluoromethylthio)phenyl)propan-1-one 225.3 ± 40.0 (Predicted) 1.28 ± 0.1 (Predicted)
Target Compound Not reported Not reported
  • The target compound’s density and boiling point are expected to be similar to due to shared -SCF₃ and propanone core.
Enzyme Inhibition
  • COX-2 Inhibition : Analogs like 1-(4-(methylsulfonyl)phenyl)-3-phenyl-3-(phenylthio)propan-1-one exhibit potent COX-2 inhibition (IC₅₀ = 0.12 µM) . The target’s -SCF₃ group may similarly enhance selectivity for COX-2 over COX-1.
  • Antimicrobial Activity : Thiazolidine-based propan-1-one derivatives (e.g., ) show MIC values of 8–16 µg/mL against S. aureus and E. coli. The -SCF₃ group in the target could improve lipid bilayer penetration, enhancing efficacy.
Metabolic Stability

Fluorine substituents (-CF₂H, -SCF₃) reduce metabolic oxidation, extending half-life compared to non-fluorinated analogs .

Biological Activity

1-(3-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one is a synthetic organic compound notable for its complex structure and potential biological activities. This compound, characterized by the presence of difluoromethyl and trifluoromethylthio groups, has garnered interest in medicinal chemistry due to its unique reactivity and interaction with biological systems.

  • Molecular Formula : C11H9F5OS
  • Molecular Weight : 284.25 g/mol
  • IUPAC Name : 1-[3-(difluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-1-one
  • Canonical SMILES : CCC(=O)C1=CC(=C(C=C1)SC(F)(F)F)C(F)F

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with nucleophilic sites on biomolecules such as proteins and nucleic acids. The potential mechanisms include:

  • Enzyme Inhibition : The compound may bind to and inhibit specific enzymes, disrupting metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors can modulate their activity, influencing various physiological responses.
  • Signal Transduction Pathways : It may affect intracellular signaling pathways, altering cellular responses and functions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially effective against various pathogens.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation, possibly through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound. Key findings include:

  • Anticancer Activity :
    • A study demonstrated that the compound inhibits the growth of cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis in cancer cells.
  • Antimicrobial Effects :
    • Research has indicated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell membranes.
  • Enzyme Inhibition :
    • Investigations into its enzyme inhibition capabilities have shown that it may act as an inhibitor for specific enzymes involved in metabolic processes, such as phosphodiesterases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits growth in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation, where substituted acetophenones react with aldehydes under alkaline conditions (e.g., ethanol/NaOH at RT). For example, 3,4-disubstituted acetophenones react with trifluoromethylthio-containing aldehydes to form the target ketone . Friedel-Crafts acylation using acyl chlorides and Lewis acids (e.g., AlCl₃) is another route, particularly for introducing the propan-1-one moiety .
  • Key Variables : Solvent polarity (ethanol vs. toluene), temperature (RT vs. reflux), and base strength (NaOH vs. Et₃N) significantly impact reaction efficiency. Yields range from 54% to 87% depending on substituent steric effects .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodology : Use a combination of ¹H/¹³C NMR (for substituent positioning), FT-IR (to confirm carbonyl stretching at ~1700 cm⁻¹), and HRMS (for molecular ion validation). For example, ¹³C-APT NMR distinguishes between CF₃ and SCF₃ groups via distinct chemical shifts (δ 120–125 ppm for CF₃; δ 140–145 ppm for SCF₃) .
  • Data Interpretation : Coupling constants in ¹H NMR (e.g., J = 16–18 Hz for trans-alkene protons in intermediates) help confirm stereochemistry .

Advanced Research Questions

Q. What strategies optimize regioselectivity in introducing the trifluoromethylthio group at the 4-position of the phenyl ring?

  • Methodology : Electrophilic substitution using SCF₃ reagents (e.g., AgSCF₃ or CuSCF₃) under catalytic Pd conditions. Steric hindrance from the 3-difluoromethyl group directs the SCF₃ group to the 4-position .
  • Contradictions : Some studies report competing sulfonation at the 2-position when using Br₂/Fe catalysts, requiring careful control of stoichiometry .

Q. How do computational methods (DFT, AIM) aid in predicting the compound’s reactivity and non-linear optical properties?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions. Atoms-in-Molecules (AIM) analysis identifies weak interactions (e.g., C–H···F hydrogen bonds) influencing crystal packing .
  • Case Study : For (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, DFT-derived hyperpolarizability (β = 1.23 × 10⁻³⁰ esu) confirms potential in photonic applications .

Q. What are the challenges in scaling up the synthesis while maintaining purity >98%?

  • Methodology : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water). Critical parameters include solvent polarity and cooling rates to avoid co-crystallization of byproducts .
  • Data Conflict : Pilot-scale reactions report lower yields (45–60%) compared to lab-scale (70–87%) due to incomplete mass transfer in larger reactors .

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